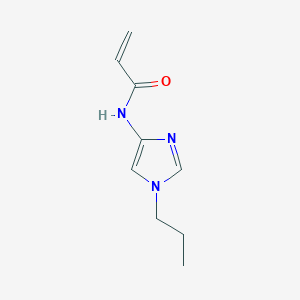
N-(1-Propyl-1H-imidazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Propyl-1H-imidazol-4-yl)acrylamide: is a chemical compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Desaturation of Amides: One method to synthesize enamides, including N-(1-Propyl-1H-imidazol-4-yl)acrylamide, involves the oxidative desaturation of amides.
Schotten-Baumann Method: Another approach involves the reaction of propargylamine with acryloyl chloride under Schotten-Baumann conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of enamide synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Enamides can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Enamides can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: Enamides can participate in substitution reactions, where the double bond or the amide group is targeted.
Common Reagents and Conditions:
Oxidation: Iron catalysts are commonly used for the oxidative desaturation of amides.
Reduction: Nickel catalysts are often employed in the reductive hydroalkylation of enamides.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: β-Halogenated enamides.
Reduction: Chiral aliphatic amines.
Substitution: Substituted enamides with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Enamides are valuable intermediates in organic synthesis, allowing for the construction of complex molecules.
Biology:
- Enamides have been studied for their potential biological activities, including as enzyme inhibitors.
Medicine:
- Enamides are explored for their potential use in drug development, particularly in the synthesis of chiral amines, which are important in pharmaceuticals .
Industry:
Mécanisme D'action
The mechanism of action of N-(1-Propyl-1H-imidazol-4-yl)acrylamide involves its interaction with specific molecular targets. For example, enamides can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing their normal function. The exact molecular pathways and targets can vary depending on the specific application and the structure of the enamide .
Comparaison Avec Des Composés Similaires
N-(2-Aminophenyl)prop-2-enamide: This compound is used in cancer treatment and has similar structural features.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness:
N-(1-Propyl-1H-imidazol-4-yl)acrylamide: is unique due to its specific imidazole ring structure, which can confer distinct biological activities and chemical reactivity compared to other enamides.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-(1-propylimidazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-5-12-6-8(10-7-12)11-9(13)4-2/h4,6-7H,2-3,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLLJAHBDQHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














